

stability of isocytidine in different buffer conditions

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Compound of Interest

Compound Name: *Isocytidine*

Cat. No.: *B125971*

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Isocytidine Stability Technical Support Center

This technical support center provides guidance on the stability of **isocytidine** in various buffer conditions to assist researchers, scientists, and drug development professionals in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

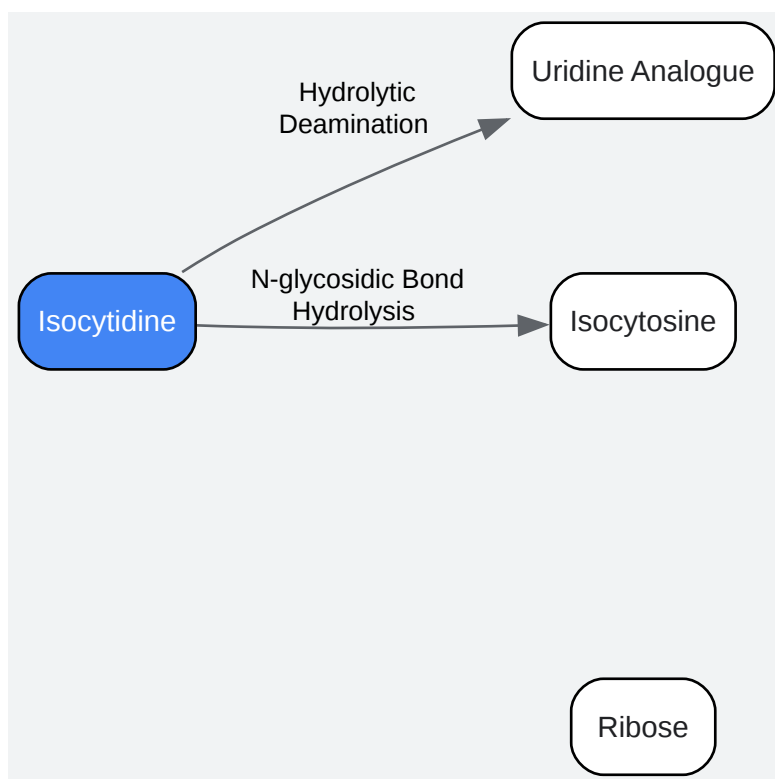
Q1: What are the primary degradation pathways for **isocytidine** in aqueous solutions?

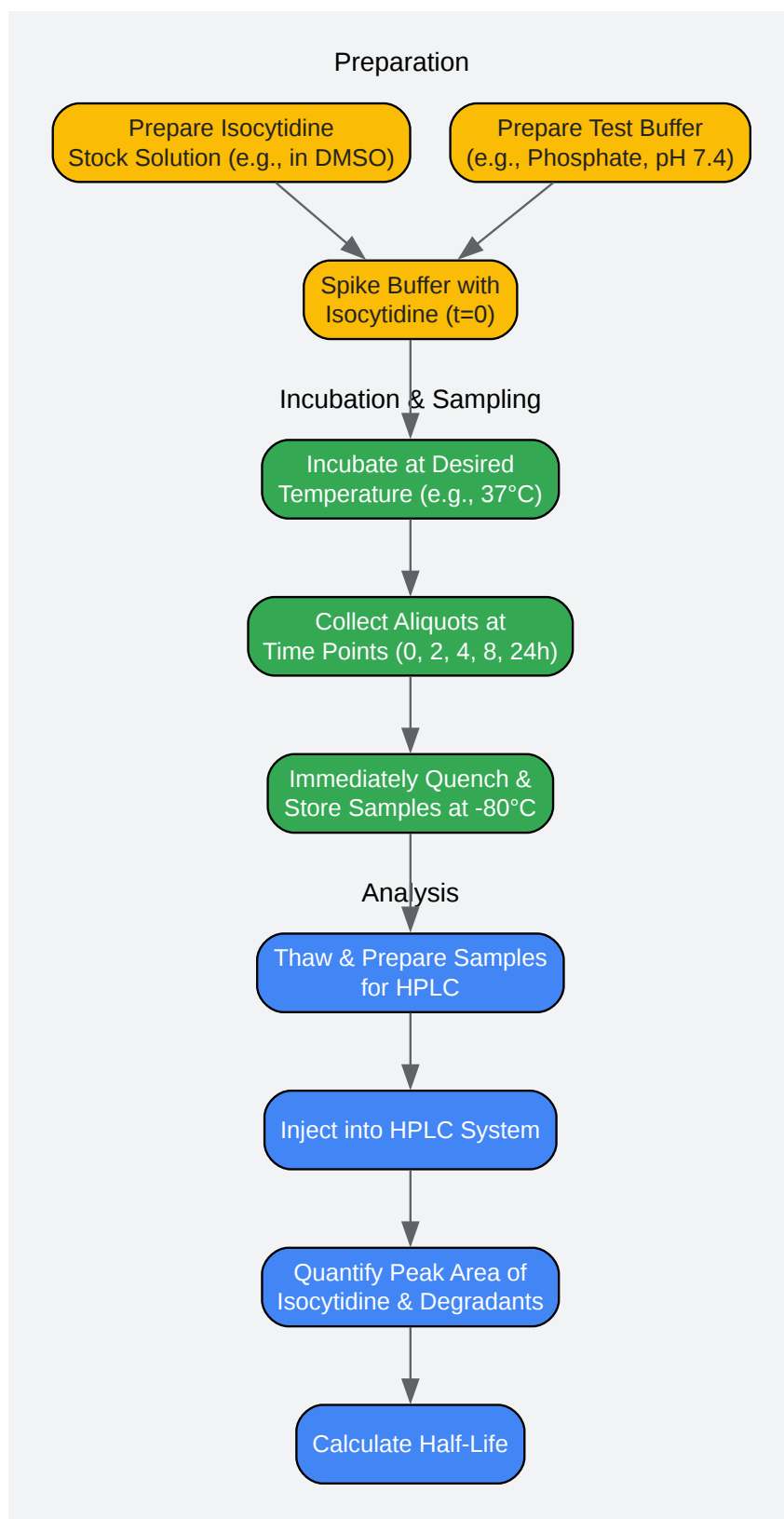
A1: **Isocytidine**, similar to its isomer cytidine, is susceptible to two primary chemical degradation pathways in aqueous buffers:

- **Hydrolytic Deamination:** This involves the removal of the amino group from the pyrimidine ring, resulting in the formation of uridine or a uridine-like analogue. This is often the most significant degradation pathway.
- **Hydrolysis of the N-glycosidic Bond:** This pathway involves the cleavage of the bond connecting the isocytosine base to the ribose sugar, leading to the formation of free isocytosine and a ribose sugar. This is particularly relevant under strongly acidic conditions.

[1][2]

Protonation of the pyrimidine ring can accelerate the rates of both deamination and depyrimidination.[3]





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References

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